6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride
CAS No.: 914637-94-8
Cat. No.: VC2630766
Molecular Formula: C6H7ClN2O2S
Molecular Weight: 206.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 914637-94-8 |
|---|---|
| Molecular Formula | C6H7ClN2O2S |
| Molecular Weight | 206.65 g/mol |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C6H7ClN2O2S/c7-12(10,11)6-4-8-5-2-1-3-9(5)6/h4H,1-3H2 |
| Standard InChI Key | INKHDZOCLLUBLW-UHFFFAOYSA-N |
| SMILES | C1CC2=NC=C(N2C1)S(=O)(=O)Cl |
| Canonical SMILES | C1CC2=NC=C(N2C1)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structure
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride is a heterocyclic organic compound characterized by its bicyclic structure. The molecule consists of a pyrrole ring fused to an imidazole ring, creating the pyrrolo[1,2-a]imidazole core structure, with a sulfonyl chloride functional group attached at the 3-position . This unique structural arrangement contributes to its distinctive chemical properties and reactivity patterns.
The compound is identified by several chemical identifiers as outlined in Table 1:
| Parameter | Information |
|---|---|
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride |
| CAS Number | 914637-94-8 |
| Molecular Formula | C₆H₇ClN₂O₂S |
| Molecular Weight | 206.65 g/mol |
| European Community (EC) Number | 822-154-5 |
| InChIKey | INKHDZOCLLUBLW-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=NC=C(N2C1)S(=O)(=O)Cl |
| DSSTox Substance ID | DTXSID101194655 |
The molecular structure features a bicyclic core with a sulfonyl chloride functional group attached to the imidazole portion of the fused ring system. This arrangement creates a relatively planar structure with specific points of reactivity, particularly at the sulfonyl chloride moiety . The sulfonyl chloride group (-SO₂Cl) is particularly notable as it contributes significantly to the compound's chemical reactivity and potential applications in organic synthesis.
Physical and Chemical Properties
The compound possesses several notable chemical properties:
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Reactivity: The sulfonyl chloride functional group is highly reactive toward nucleophiles, making the compound useful in various synthetic applications.
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Solubility: While specific solubility data is limited in the available literature, compounds containing sulfonyl chloride groups typically exhibit good solubility in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran, with limited solubility in water due to potential hydrolysis reactions.
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Stability: The compound is generally moisture-sensitive due to the reactivity of the sulfonyl chloride group, which can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid .
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Electrochemical properties: The fused ring system of the pyrrolo[1,2-a]imidazole core provides protection of the α-carbon atom attached to the non-bridging nitrogen atom of the imidazole ring, which may contribute to electrochemical stability relevant to applications in fuel cells, batteries, and electrodeposition .
The physical and chemical properties of this compound make it valuable for various applications, particularly in organic synthesis and as an intermediate in the preparation of more complex molecules with potential biological activity.
Reactivity and Chemical Transformations
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride exhibits rich chemical reactivity, primarily due to the presence of the reactive sulfonyl chloride functional group. This reactivity makes it valuable in organic synthesis as a building block for the preparation of various derivatives .
Nucleophilic Substitution Reactions
The sulfonyl chloride group readily undergoes nucleophilic substitution reactions with a variety of nucleophiles:
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Reaction with amines: Forms sulfonamide derivatives, which are important structural motifs in many pharmaceutically active compounds.
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Reaction with alcohols: Produces sulfonate ester derivatives that can serve as leaving groups in subsequent transformations.
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Reaction with thiols: Creates sulfonothioate derivatives with potential applications in materials science and biological chemistry .
Hydrolysis Reactions
Under aqueous conditions, the sulfonyl chloride group can undergo hydrolysis to form the corresponding sulfonic acid:
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The reaction proceeds via nucleophilic attack by water on the sulfur atom.
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This transformation can be problematic during handling and storage, necessitating moisture-free conditions .
Reduction Reactions
The sulfonyl chloride group can be reduced using appropriate reducing agents:
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Reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the sulfonyl chloride to sulfinic acid derivatives.
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Further reduction can lead to thiol or sulfide derivatives, depending on the conditions employed .
Coupling Reactions
The compound can participate in various coupling reactions:
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Cross-coupling reactions at the imidazole ring to introduce additional functionalities.
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Metal-catalyzed reactions utilizing the reactivity of the heterocyclic core structure.
The versatile reactivity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride enables its transformation into a wide range of derivatives with potential applications in pharmaceutical development, materials science, and other fields of chemical research.
Biological Activities and Applications
Research indicates that 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride and its derivatives possess several potential biological activities, making them of interest in medicinal chemistry and pharmaceutical research.
Antimicrobial Properties
Studies suggest that derivatives of this compound may exhibit antimicrobial activities:
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Effectiveness against both Gram-positive and Gram-negative bacteria has been reported for similar pyrrolo[1,2-a]imidazole derivatives.
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The mechanism appears to involve bacteriostatic properties, possibly through disruption of bacterial cell wall synthesis or function.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
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The reactive sulfonyl chloride group enables covalent binding to enzymes, potentially affecting various molecular pathways.
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This property makes it valuable in the development of enzyme inhibitors for therapeutic applications.
Applications in Organic Synthesis
In the field of chemical synthesis, 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride serves as an important building block:
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It functions as a versatile intermediate for the synthesis of more complex molecules with potential biological activities.
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The compound can be used to introduce the pyrrolo[1,2-a]imidazole scaffold into larger molecular structures.
Comparison with Related Compounds
To better understand the properties and potential applications of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride, it is valuable to compare it with structurally related compounds .
Comparison with Parent Compound
The parent compound, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole, differs from the title compound in significant ways:
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Structural differences: The parent compound lacks the sulfonyl chloride group at the 3-position, resulting in different chemical reactivity .
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Physical properties: The parent compound (C₆H₈N₂) has a molecular weight of approximately 108.14 g/mol, nearly half that of the sulfonyl chloride derivative .
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Crystal structure: The parent compound has been shown to adopt an envelope conformation of the pyrrolidine ring, which might help relieve torsion tension .
Comparison with Other Derivatives
Several derivatives of the pyrrolo[1,2-a]imidazole scaffold offer interesting comparisons:
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6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol (C₆H₈N₂O):
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3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole (C₆H₇BrN₂):
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{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride:
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Contains a methanesulfonyl chloride group attached to the 3-position via a methylene linker
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Offers different spatial arrangement of the reactive sulfonyl chloride group
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Potentially different reactivity profile compared to the direct 3-sulfonyl chloride derivative
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Comparison with Other Heterocyclic Sulfonyl Chlorides
Comparing with other heterocyclic compounds bearing sulfonyl chloride groups:
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7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride (C₆H₄ClN₃O₂S):
These comparisons illuminate the unique features of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride and help contextualize its potential applications relative to structurally related compounds. The specific positioning of the sulfonyl chloride group on the pyrrolo[1,2-a]imidazole scaffold contributes to its distinctive reactivity profile and potential biological activities.
Future Research Directions
The current literature on 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride suggests several promising areas for future research and development.
Synthetic Methodology Development
Opportunities exist for improving and expanding synthetic approaches:
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Development of more efficient and environmentally friendly synthetic routes to reduce waste and increase yields.
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Exploration of catalytic methods for the selective functionalization of the pyrrolo[1,2-a]imidazole core.
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Investigation of stereoselective approaches for the synthesis of chiral derivatives with potential applications in asymmetric catalysis and medicinal chemistry.
Biological Activity Studies
Further investigations into biological activities could yield valuable insights:
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Comprehensive screening of the compound and its derivatives against various bacterial strains to better characterize antimicrobial properties.
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Detailed structure-activity relationship studies to identify the molecular features responsible for biological activities.
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Exploration of potential applications in treating drug-resistant bacterial infections, which represent a significant global health challenge.
Applications in Materials Science
The compound's unique structure and reactivity suggest potential applications in materials science:
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Investigation of the compound's potential role in the development of functional materials with specific electronic or optical properties.
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Exploration of polymer chemistry applications through incorporation of the pyrrolo[1,2-a]imidazole scaffold into polymer structures.
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Studies of potential applications in electrochemical systems, building on observations regarding the stability provided by the heterocyclic core structure .
Medicinal Chemistry Applications
The compound offers several avenues for medicinal chemistry research:
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Design and synthesis of targeted enzyme inhibitors based on the 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride scaffold.
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Development of prodrugs utilizing the reactivity of the sulfonyl chloride group for controlled drug release.
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Investigation of potential applications in cancer therapy, particularly through the development of compounds that can form covalent bonds with specific cellular targets.
These future research directions highlight the potential significance of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonyl chloride in various scientific fields and suggest opportunities for further exploration and development of this interesting compound and its derivatives.
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